(3-Bromobenzyl)-(1-phenylethyl)amine structure and properties
(3-Bromobenzyl)-(1-phenylethyl)amine structure and properties
This technical guide provides an in-depth analysis of (3-Bromobenzyl)-(1-phenylethyl)amine , a critical chiral intermediate and pharmacophore scaffold in medicinal chemistry.[1]
Structure, Synthesis, and Pharmacological Applications
Executive Summary & Chemical Identity
(3-Bromobenzyl)-(1-phenylethyl)amine is a secondary amine featuring a chiral 1-phenylethyl moiety and a 3-bromobenzyl group.[1][2] It serves as a high-value building block in the synthesis of calcimimetics (calcium-sensing receptor modulators), neuroactive agents, and chiral resolution auxiliaries.[1]
Its structural significance lies in its dual functionality:
-
The Chiral Center: The 1-phenylethyl group (derived from
-methylbenzylamine) provides stereochemical control, often used to induce chirality in downstream intermediates.[1][3] -
The Aryl Bromide Handle: The bromine atom at the meta-position allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), making it an ideal scaffold for Structure-Activity Relationship (SAR) studies.[1]
Chemical Profile
| Property | Data |
| IUPAC Name | N-(3-Bromobenzyl)-1-phenylethan-1-amine |
| Molecular Formula | |
| Molecular Weight | 290.20 g/mol |
| CAS Number | 1158627-12-3 (Racemic); 680185-60-8 (Specific Enantiomer) |
| Physical State | Viscous pale yellow oil (free base); Crystalline solid (HCl salt) |
| Solubility | Soluble in DCM, MeOH, EtOH; Insoluble in water (free base) |
| pKa (Predicted) | ~9.5 (Conjugate acid) |
Validated Synthesis Protocol: Reductive Amination
The most robust method for synthesizing this compound is the Reductive Amination of 3-bromobenzaldehyde with 1-phenylethylamine.[1] This route is preferred over direct alkylation due to the suppression of over-alkylation (formation of tertiary amines).[1]
Mechanistic Pathway[3][4][6]
-
Condensation: Nucleophilic attack of the amine on the aldehyde carbonyl forms a hemiaminal, which dehydrates to form an imine (Schiff base) .[1]
-
Reduction: The imine is selectively reduced to the secondary amine using a hydride source.[1]
Experimental Procedure
Reagents:
-
3-Bromobenzaldehyde (1.0 equiv)[1]
-
1-Phenylethylamine (1.05 equiv) — Select (R) or (S) for chiral synthesis.[1]
-
Sodium Borohydride (
) (1.5 equiv) or Sodium Triacetoxyborohydride ( )[1] -
Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]
-
Dehydrating Agent: Magnesium Sulfate (
) or 4Å Molecular Sieves[1]
Step-by-Step Protocol:
-
Imine Formation (In-Situ):
-
Dissolve 3-bromobenzaldehyde (10 mmol) in anhydrous MeOH (30 mL).
-
Add 1-phenylethylamine (10.5 mmol) dropwise under stirring.[1]
-
Critical Control Point: Add
(2 g) to absorb water generated during imine formation.[1] This drives the equilibrium forward.[1] -
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).[1]
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Add
(15 mmol) portion-wise over 20 minutes. Caution: Gas evolution ( ). -
Allow the reaction to warm to RT and stir for an additional 2 hours.
-
-
Workup & Purification:
-
Quench the reaction with water (10 mL) followed by 1M NaOH to ensure the amine is in the free base form.[1]
-
Extract with Dichloromethane (3 x 20 mL).[1]
-
Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: If necessary, purify via flash column chromatography (
, Hexane/EtOAc gradient) or convert to the hydrochloride salt for recrystallization (EtOH/Ether).
-
Structural Applications & Reaction Logic
The utility of (3-Bromobenzyl)-(1-phenylethyl)amine extends beyond its immediate structure.[1] It functions as a "divergent intermediate."[1]
Visualization: Synthetic Utility Flowchart
The following diagram illustrates how this molecule serves as a central hub for generating complex pharmaceutical architectures.
Caption: Divergent synthetic pathways utilizing the 3-bromo handle and secondary amine functionality.
Medicinal Chemistry Relevance
This scaffold is structurally homologous to Calcimimetics (Type II CaSR agonists), such as Cinacalcet and Fendiline.[1]
-
Pharmacophore Overlap: The lipophilic 3-bromobenzyl group mimics the naphthyl/trifluoromethyl-phenyl groups found in approved drugs, anchoring the molecule in the receptor's transmembrane domain.
-
Chirality: The (R)-enantiomer of phenylethylamine derivatives is often the bioactive eutomer in GPCR targeting.[1]
Safety & Handling (E-E-A-T)
As a secondary amine and organobromide, specific safety protocols must be enforced.
-
Corrosivity: Like most benzylic amines, the free base can cause skin irritation or burns.[1] Wear nitrile gloves and eye protection.[1]
-
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless acylation is intended).[1]
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) to prevent oxidation (N-oxide formation) or carbonate formation from atmospheric
.[1]
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1][4] [1]
-
Calcimimetic SAR: Harrington, P. E., et al. "Structure-Activity Relationships of Calcilytics."[1] Future Medicinal Chemistry, 2010.[1]
-
Chiral Resolution: Ingersoll, A. W.[1] "
-Phenylethylamine."[1][3][5] Organic Syntheses, Coll.[1] Vol. 2, p. 503.[1] -
Barton Decarboxylation (Related Scaffold): "Preparation and characterization of (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine." Molbank, 2023.
Sources
- 1. 3-Bromophenethylamine | C8H10BrN | CID 7021736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1158627-12-3_(3-BROMOBENZYL)-(1-PHENYLETHYL)AMINECAS号:1158627-12-3_(3-BROMOBENZYL)-(1-PHENYLETHYL)AMINE【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
